Potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound belonging to the class of triazolo-pyrimidines. It is characterized by the presence of a trifluoromethyl group and has potential applications in medicinal chemistry due to its biological activity. The compound's molecular formula is , and it is classified under various chemical databases with specific identifiers such as CAS number 43810478.
This compound can be sourced from several chemical suppliers and is cataloged in various chemical databases, such as PubChem and BenchChem. It is classified as a triazolo-pyrimidine derivative, which are known for their diverse biological activities including anticancer and antifungal properties. The compound's structure suggests potential interactions with biological targets, making it a subject of interest in pharmaceutical research.
The synthesis of potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following methods:
Technical details regarding specific reaction conditions and yields can vary based on the synthetic route chosen.
The molecular structure of potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be described as follows:
The three-dimensional structure can be analyzed using computational chemistry methods or crystallography if available.
Potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate participates in various chemical reactions:
Technical details regarding specific reaction pathways and mechanisms would require empirical data from experimental studies.
The mechanism of action for potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate in biological systems likely involves:
Data supporting these mechanisms would typically come from biochemical assays or molecular docking studies.
Key physical and chemical properties of potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate include:
Relevant data such as melting point and boiling point would need to be determined experimentally or sourced from literature.
Potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has potential applications in various scientific fields:
Research into its biological effects continues to expand its potential uses in therapeutic applications.
Triazolopyrimidine derivatives originated as purine isosteres, exploiting structural mimicry to interfere with nucleotide-dependent biological processes. Early synthetic routes focused on cyclocondensation reactions between 3-amino-1,2,4-triazoles and β-dicarbonyl compounds, yielding low-complexity scaffolds with modest bioactivity. The discovery of trazodone—a triazolopyrimidine-containing antidepressant—in the 1960s validated the scaffold’s pharmaceutical relevance and spurred diversification efforts [10]. Subsequent decades witnessed methodological refinements, including transition-metal-catalyzed cyclizations and microwave-assisted syntheses, which enabled access to highly substituted variants such as 7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives [1] [5] [9].
Table 1: Evolution of Key Triazolopyrimidine Synthetic Methods
Time Period | Synthetic Approach | Key Compounds | Biological Application | |
---|---|---|---|---|
1960–1980 | Thermal cyclocondensation | Trazodone analogs | CNS disorders | |
1980–2000 | Copper-catalyzed oxidative annulation | 5-Aryl-7-(trifluoromethyl)triazolopyrimidines | Antimicrobials | |
2000–Present | Microwave-assisted tandem reactions | Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | Anticancer, antiparasitic agents | [5] [9] |
The scaffold’s versatility is evidenced by its incorporation into diverse chemotypes: Triazolopyridazines like SLU-2633 (EC₅₀ = 0.17 µM against Cryptosporidium parvum) demonstrated exceptional antiparasitic activity, while pyrazolo[1,5-a]pyrimidines with triazole substituents emerged as potent casein kinase (CSNK2) inhibitors with antiviral properties against β-coronaviruses [6] [7]. These advances underscore the triazolopyrimidine nucleus as a privileged structure in targeting evolutionarily conserved enzymes in pathogens and human cells alike.
Trifluoromethyl (-CF₃) substitution strategically enhances triazolopyrimidine bioactivity through three interrelated mechanisms: electronic modulation, steric occlusion, and metabolic stabilization. The -CF₃ group’s strong electron-withdrawing character increases the scaffold’s π-deficient nature, strengthening hydrogen bonding with target proteins. For instance, in protozoan proteasome inhibition, 7-trifluoromethyl triazolopyrimidines exhibit 3–5-fold higher binding affinity compared to non-fluorinated analogs due to optimal electrostatic complementarity with catalytic threonine residues [4]. This electronic effect is quantifiable via Hammett constants (σₘ = 0.43 for -CF₃), correlating with enhanced target engagement [1].
Table 2: Impact of Trifluoromethyl Group on Triazolopyrimidine Properties
Property | Non-Fluorinated Analog | 7-Trifluoromethyl Derivative | Pharmacological Consequence | |
---|---|---|---|---|
Lipophilicity (log P) | 1.2–1.8 | 2.5–3.0 | Improved membrane permeability | |
Metabolic Half-life | <30 min (hepatic clearance) | >120 min | Reduced first-pass metabolism | |
Target Potency | IC₅₀ = 5.7 µM (proteasome) | IC₅₀ = 0.9 µM (proteasome) | Lower therapeutic dosing | [4] [6] |
Sterically, the -CF₃ group occupies hydrophobic binding pockets inaccessible to smaller substituents. In [1,2,4]triazolo[1,5-a]pyrimidine-based proteasome inhibitors, the 7-CF₃ moiety fills a conserved leucine-binding cleft, conferring selectivity over human proteasomes—a key determinant for anti-leishmanial applications [4]. Metabolically, the C-F bond’s high dissociation energy (485 kJ/mol) impedes oxidative defluorination, prolonging half-life. This stability is critical for sustained target inhibition in Mycobacterium tuberculosis-infected macrophages, where carboxylic acid derivatives like Potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate accumulate at bactericidal concentrations for >24 hours post-administration [3] [4].
The selection of mycobacterial and oncological targets for fluorinated triazolopyrimidines arises from their mechanistic overlap in essential enzymes:
Protozoan/Mycobacterial Proteasomes: The Leishmania and Mycobacterium tuberculosis proteasomes feature substrate-binding pockets with heightened sensitivity to π-deficient heterocycles. Potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exploits this vulnerability via its carboxylate group chelating catalytic magnesium ions, while the triazolopyrimidine core blocks peptide hydrolysis. This dual mechanism achieves IC₅₀ values of <1 µM against parasitic proteasomes versus >50 µM for mammalian counterparts, minimizing host toxicity [4].
Host Kinases in Oncology: Trifluoromethyl triazolopyrimidines disrupt ATP-binding sites in overexpressed oncogenic kinases (e.g., CSNK2). The electron-deficient scaffold competes with ATP more effectively than purine-based inhibitors, with selectivity conferred by the 6-carboxylate’s salt bridge formation with lysine residues. Molecular dynamics confirm a 40% reduction in kinase conformational flexibility upon binding, explaining nanomolar antiproliferative activity in glioblastoma models [6] [10].
Nucleotide Biosynthesis in Cryptosporidiosis: Triazolopyrimidines inhibit parasite-specific inosine monophosphate dehydrogenase (IMPDH), starving Cryptosporidium of guanine nucleotides. The 7-trifluoromethyl group enhances penetration through the parasite’s hydrophobic apical complex, overcoming transporter-mediated efflux responsible for nitazoxanide resistance [7].
Table 3: Primary Biological Targets of Fluorinated Triazolopyrimidines
Target | Organism/Disease | Compound Mode of Action | Potency Range | |
---|---|---|---|---|
20S Proteasome | Leishmania spp., M. tuberculosis | Irreversible binding to chymotrypsin-like subunit | IC₅₀: 0.2–1.1 µM | |
Casein Kinase 2 (CSNK2) | Various carcinomas | Competitive ATP displacement | IC₅₀: 12–90 nM | |
Inosine Monophosphate Dehydrogenase | Cryptosporidium parvum | Allosteric inhibition of NAD⁺ binding | EC₅₀: 0.17–1.2 µM | [4] [6] [7] |
The carboxylate salt formulation in Potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate enhances aqueous solubility (>50 mg/mL versus <5 mg/mL for neutral analogs), facilitating intravenous delivery for systemic infections and tumors. This property, combined with trifluoromethyl-driven target specificity, positions fluorinated triazolopyrimidines as adaptable chemotypes for structurally divergent yet functionally convergent disease pathways [3] [5] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7